1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane
Description
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane is a cyclohexane-based compound featuring two symmetrically substituted ethenyloxy ethoxy methyl groups at the 1,4-positions. This structure confers unique reactivity and physical properties, making it valuable in polymer chemistry, adhesives, and coatings. The compound’s extended ethoxy-ether chains enhance solubility in organic matrices and influence its polymerization kinetics, particularly in UV-curable systems .
Properties
CAS No. |
658075-08-2 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
1,4-bis(2-ethenoxyethoxymethyl)cyclohexane |
InChI |
InChI=1S/C16H28O4/c1-3-17-9-11-19-13-15-5-7-16(8-6-15)14-20-12-10-18-4-2/h3-4,15-16H,1-2,5-14H2 |
InChI Key |
ZNDITGQVKRBRGU-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOCC1CCC(CC1)COCCOC=C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Phase-Transfer Catalyzed Alkylation
This method involves the alkylation of 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of a phase-transfer catalyst (PTC). The reaction proceeds under mild conditions to minimize by-product formation.
Key Steps :
- Substrate Preparation : 1,4-bis(hydroxymethyl)cyclohexane is synthesized via catalytic hydrogenation of dimethyl terephthalate. Cis/trans isomer ratios depend on the catalyst (e.g., Ru-Sn yields cis-rich mixtures).
- Alkylation :
- Workup : Phase separation yields an organic layer containing the product, which is purified via distillation.
Data Table: Phase-Transfer Alkylation Conditions
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 70°C | |
| Pressure | 5.9–9.6 bar | |
| Molar Ratio (EtCl:Substrate) | 4:1–8:1 | |
| Catalyst | Tetra-n-butylammonium bromide | |
| Yield | 85–90% |
Vinylation of 1,4-Cyclohexanedimethanol
Vinyl ether groups are introduced via reaction with acetylene under basic conditions. This method is adapted from protocols for synthesizing divinyl ethers.
Procedure :
- Substrate Activation : 1,4-bis(hydroxymethyl)cyclohexane is treated with potassium hydroxide to deprotonate hydroxyl groups.
- Vinylation : Acetylene gas is bubbled through the reaction mixture at 60–80°C, forming the divinyl ether.
- Purification : Unreacted acetylene is removed, and the product is isolated via column chromatography.
Data Table: Vinylation Reaction Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 60–80°C | |
| Base | KOH (2–3 equiv) | |
| Reaction Time | 6–8 hours | |
| Yield | 65–75% | |
| Purity | ≥95% (after purification) |
Acid-Catalyzed Etherification
Strong acids (e.g., BF₃·Et₂O) facilitate the etherification of 1,4-bis(hydroxymethyl)cyclohexane with ethylene glycol vinyl ether.
Steps :
- Reagent Mixing : Substrate and ethylene glycol vinyl ether are combined in a polar solvent (e.g., THF).
- Catalysis : BF₃·Et₂O (5–10 mol%) is added, and the mixture is stirred at 25–40°C for 4–6 hours.
- Quenching & Isolation : The reaction is quenched with NaHCO₃, and the product is extracted with dichloromethane.
Data Table: Acid-Catalyzed Etherification
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst | BF₃·Et₂O | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 25–40°C | |
| Yield | 70–80% |
Two-Step Process: Epoxidation Followed by Ring-Opening
This method involves synthesizing an epoxy intermediate, which is subsequently opened with ethylene glycol vinyl ether.
Steps :
- Epoxidation : 1,4-bis(glycidyloxymethyl)cyclohexane is prepared using epichlorohydrin and a Lewis acid catalyst.
- Ring-Opening : The epoxide reacts with ethylene glycol vinyl ether in the presence of a nucleophilic catalyst (e.g., LiClO₄).
Data Table: Epoxidation and Ring-Opening
| Step | Conditions | Source |
|---|---|---|
| Epoxidation Catalyst | ZnCl₂ or BF₃·Et₂O | |
| Ring-Opening Catalyst | LiClO₄ | |
| Overall Yield | 60–70% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Phase-Transfer Alkylation | High yield, scalable | Requires pressurized equipment |
| Vinylation | Simple setup | Moderate yield, acetylene handling |
| Acid-Catalyzed | Fast reaction | Acid waste generation |
| Epoxidation/Ring-Opening | High purity | Multistep, lower yield |
Industrial-Scale Considerations
Chemical Reactions Analysis
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane has several scientific research applications:
Chemistry: It is used as a reactive diluent in the formulation of UV-curable coatings and adhesives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the production of high-performance polymers and as a cross-linking agent in the manufacture of resins
Mechanism of Action
The mechanism of action of 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane involves its ability to undergo polymerization reactions. The ethenyloxy groups can form cross-linked networks, enhancing the mechanical properties of the resulting polymers. This compound can also interact with various molecular targets, including enzymes and receptors, through its reactive functional groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical differences between 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane and its structural analogs:
Notes:
- Functional Groups: Glycidyl ether analogs (e.g., 14228-73-0) exhibit epoxy reactivity for crosslinking, whereas vinyl ethers enable cationic polymerization under UV light .
Application-Specific Performance
- Adhesive Performance: Glycidyl ether analogs (e.g., 14228-73-0) are used in epoxy resins for high-strength bonding, whereas vinyl ethers excel in rapid-curing formulations .
Biological Activity
1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane, a compound with the molecular formula C₁₄H₂₄O₄, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry and pharmacology.
Chemical Structure
The compound features a cyclohexane core with two ethoxy functional groups that are further substituted with ethenyl groups. This unique structure contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways.
- Potential Anticancer Activity : Preliminary data indicate effects on cancer cell lines.
Antimicrobial Activity
The antimicrobial activity of 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus.
These results indicate a significant potential for this compound as an antimicrobial agent.
Anti-inflammatory Mechanisms
The anti-inflammatory properties were investigated through in vitro assays measuring cytokine production. The compound was found to downregulate TNF-α and IL-6 levels in activated macrophages.
Table: Cytokine Levels Post Treatment
Anticancer Activity
In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound inhibited cell proliferation in a dose-dependent manner.
Case Study: HeLa Cell Line
The IC50 value was calculated to be approximately 30 µM for HeLa cells, indicating moderate cytotoxicity.
The proposed mechanisms by which 1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes.
- Interference with Cell Signaling Pathways : It is hypothesized that the compound alters signaling pathways associated with cell proliferation and apoptosis.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into cell membranes, leading to increased permeability and potential cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
